molecular formula C10H7Br2NO B1508115 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole CAS No. 886363-22-0

5-(Bromomethyl)-3-(2-bromophenyl)isoxazole

Cat. No.: B1508115
CAS No.: 886363-22-0
M. Wt: 316.98 g/mol
InChI Key: XVDUTFZBEOTWSR-UHFFFAOYSA-N
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Description

Key Features from Related Structures :

Parameter Observation
Isoxazole Ring Planar (r.m.s. deviation < 0.01 Å)
Bromophenyl Group Dihedral angle ~69° relative to ring
Bromomethyl Group Adopts equatorial conformation

Packing Interactions :

  • van der Waals forces dominate due to bromine’s polarizability.
  • π-π stacking between aromatic rings observed in analogs (3.1–3.7 Å interplanar distances).

Computational Modeling:

DFT studies predict a low-energy conformation where the bromophenyl group is nearly perpendicular to the isoxazole plane, minimizing steric hindrance.

Properties

IUPAC Name

5-(bromomethyl)-3-(2-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDUTFZBEOTWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734732
Record name 5-(Bromomethyl)-3-(2-bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-22-0
Record name 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-(2-bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Bromomethyl)-3-(2-bromophenyl)isoxazole is a chemical compound with a unique isoxazole ring structure, characterized by its bromomethyl group at the 5-position and a 2-bromophenyl substituent at the 3-position. Its molecular formula is C10H7Br2NOC_{10}H_7Br_2NO with a molecular weight of approximately 316.98 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The isoxazole ring is a five-membered heterocyclic compound that includes three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of bromine atoms enhances the compound's reactivity and potential interactions with biological targets.

General Biological Properties

Research indicates that compounds related to isoxazoles, including this compound, exhibit significant biological activities. Isoxazoles have been studied for their potential as:

  • Anticancer agents : Some derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer cell regulation.
  • Antioxidants : Certain isoxazole derivatives have demonstrated antioxidant properties, which are beneficial in combating oxidative stress.
  • Antimicrobial agents : Isoxazoles have been explored for their ability to inhibit microbial growth.

While specific mechanisms for this compound are not well-documented, studies on related compounds suggest interactions with various biological targets such as enzymes and receptors. For instance, some isoxazole derivatives have been found to inhibit HDACs, leading to apoptosis in cancer cells and cell cycle arrest .

Case Studies and Research Findings

  • HDAC Inhibition : In a study involving isoxazole derivatives, one compound exhibited significantly lower IC50 values against HDAC-6 compared to other isoforms, indicating its potential as an anticancer agent .
  • Cytotoxicity Studies : Research on trisubstituted isoxazoles showed varying degrees of cytotoxicity against human promyelocytic leukemia cell line HL-60. Compounds were evaluated using the MTT reduction method, revealing IC50 values ranging from 86 to 755 μM, with specific derivatives demonstrating strong cytotoxic effects .
  • Antioxidant Activity : A study highlighted that certain isoxazole derivatives displayed excellent antioxidant properties when tested against typical antioxidant molecules like quercetin .

Comparative Analysis of Related Compounds

The following table summarizes some structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
5-BromomethylisoxazoleBromomethyl group at position 5Simpler structure without phenyl substitution
3-Bromo-5-methylisoxazoleMethyl group at position 5Exhibits different biological activity
5-(Chloromethyl)-3-(4-bromophenyl)isoxazoleChloromethyl group instead of brominePotentially different reactivity
5-(Bromomethyl)-3-(4-nitrophenyl)isoxazoleNitro group as substituentEnhanced electronic properties

Safety Considerations

Due to the presence of brominated organic molecules, handling of this compound should be approached with caution. Standard safety protocols should be followed to mitigate risks associated with exposure.

Scientific Research Applications

Pharmaceutical Development

5-(Bromomethyl)-3-(2-bromophenyl)isoxazole has shown promise in pharmaceutical applications due to its bioactive properties. Research indicates that isoxazoles, including this compound, exhibit significant biological activities such as:

  • Antimicrobial Activity : Isoxazoles have been studied for their potential to inhibit bacterial growth.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Compounds in this class may have applications in treating neurodegenerative diseases.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for optimizing its pharmacological profile. For example, studies have indicated potential interactions with:

  • CYP Enzymes : The compound may act as an inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism.
  • Receptor Binding : Investigations into its affinity for specific receptors can help elucidate its mechanism of action.

Case Study 1: Antimicrobial Activity

A study conducted on various isoxazole derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro testing on several cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in cancer cells. The results indicated a dose-dependent response, highlighting the need for further exploration into its mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Key structural analogs differ in the position of bromine on the phenyl ring or the type of substituent on the isoxazole ring:

Table 1: Structural Comparison of Brominated Isoxazoles

Compound Name C3 Substituent C5 Substituent Key Features
5-(Bromomethyl)-3-(2-bromophenyl)isoxazole 2-Bromophenyl Bromomethyl Dual bromination; reactive C-Br sites
5-(4-Bromophenyl)isoxazole None 4-Bromophenyl Single aromatic Br; planar structure
5-(Bromomethyl)-3-methylisoxazole Methyl Bromomethyl Aliphatic Br; no aromatic halogen
3-(4-Bromophenyl)isoxazol-5-amine 4-Bromophenyl Amino Electron-rich NH2; Br at para position
  • Electronic Effects : The 2-bromophenyl group in the target compound introduces steric hindrance and ortho-directed electronic effects, contrasting with para-substituted analogs like 5-(4-bromophenyl)isoxazole.
  • Reactivity : The bromomethyl group at C5 enables nucleophilic substitution reactions, a feature shared with 5-(bromomethyl)-3-methylisoxazole .

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme Inhibition Type IC50 (μM) KI (μM)
3-(4-Bromophenyl)isoxazole GST Competitive 0.099 0.059 ± 0.20
3-(4-Chlorophenyl)isoxazole GR Uncompetitive 0.059 0.011 ± 0.002
Isoxazole GR Noncompetitive >10 Not reported
  • Mechanistic Insights : Bromine’s electronegativity and size enhance enzyme binding affinity. For example, 3-(4-bromophenyl)isoxazole shows stronger GST inhibition than nitro- or fluoro-substituted analogs .
  • Target Compound Implications: The dual bromination in this compound may improve lipophilicity and target engagement compared to mono-halogenated derivatives.

Physicochemical and Spectroscopic Properties

  • 1H NMR : Bromomethyl protons resonate near δ 4.44 (s, 2H), as observed in 4i and 4l . Aromatic protons in 2-bromophenyl groups appear as complex multiplets (δ 6.99–8.00) .
  • Mass Spectrometry : The molecular ion peak for the target compound would likely align with analogs like 4i ([M+H]+ = 253.9813) , adjusted for additional bromine (expected ~370–380 g/mol).

Preparation Methods

General Synthetic Approach: [3+2] Cycloaddition of Nitrile Oxides with Alkynes

The most common and effective method for synthesizing 5-(bromomethyl)-3-(2-bromophenyl)isoxazole involves a [3+2] cycloaddition reaction between nitrile oxides and alkynes. This approach is widely documented for isoxazole ring construction due to its regioselectivity and efficiency.

  • Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from aldoximes via oxidative dehydrogenation or dehydration of hydroxyiminoyl chlorides.
  • Cycloaddition Partner: The alkyne component often contains a bromomethyl substituent or is propargyl bromide, which leads to the incorporation of the bromomethyl group on the isoxazole ring.

This method is metal-free and can be catalyzed or mediated by hypervalent iodine reagents, which provide mild and eco-friendly reaction conditions.

Hypervalent Iodine-Mediated Metal-Free Synthesis

A significant advancement in the preparation of substituted isoxazoles, including bromomethyl derivatives, is the use of hypervalent iodine reagents such as diacetoxyiodobenzene (DIB).

  • Mechanism: DIB oxidizes aldoximes to generate nitrile oxides in situ, which then undergo [3+2] cycloaddition with propargyl bromide or substituted alkynes.
  • Reaction Conditions: Typically carried out in methanol or acetonitrile/water mixtures, sometimes with trifluoroacetic acid (TFA) as an additive to enhance yield.
  • Advantages: Avoids toxic metal catalysts, mild conditions, and good functional group tolerance.

Optimization Example:

Entry Propargyl Bromide (equiv.) Solvent TFA (mol%) Temp (°C) Time (h) Yield (%)
1 1.5 CH3CN/H2O (2:1) 0 RT 12 Complex mixture
3 2.0 CH3CN/H2O (2:1) 30 RT 8 22
4 2.5 CH3CN/H2O (2:1) 30 RT 7.5 25
6 2.5 Methanol 30 RT 4.5 42

Table 1: Optimization of reaction conditions for pyrazole-tethered isoxazole synthesis using DIB and TFA

Stepwise Synthesis Protocol

The preparation involves the following key steps:

  • Preparation of Aldoxime Precursor:

    • Starting from the corresponding formylpyrazole or benzaldehyde derivative, the aldehyde is converted to the oxime by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol.
    • Yields for oxime formation range between 60-75%.
  • Generation of Nitrile Oxide:

    • The oxime is oxidized by diacetoxyiodobenzene (DIB) to form the reactive nitrile oxide intermediate.
    • The addition of trifluoroacetic acid (TFA) can stabilize the intermediate and improve reaction efficiency.
  • [3+2] Cycloaddition with Propargyl Bromide:

    • Propargyl bromide is added to the reaction mixture to trap the nitrile oxide, forming the isoxazole ring with a bromomethyl substituent.
    • The reaction is typically conducted at room temperature over several hours.
  • Isolation and Purification:

    • The reaction mixture is worked up by extraction and purified by column chromatography using light petroleum/ethyl acetate mixtures.
    • The product is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, and HRMS.

Characterization of the Product

  • [^1H NMR](pplx://action/followup): A singlet around δ 4.4 ppm corresponds to the bromomethyl (-CH2Br) group.
  • [^13C NMR](pplx://action/followup): The bromomethyl carbon appears near δ 18 ppm.
  • HRMS: Molecular ion peaks corresponding to the brominated isoxazole confirm the molecular formula.

Alternative Methods and Considerations

  • Use of Sodium Bicarbonate and Dichloromethane: In some procedures, propargyl bromide is added dropwise to a mixture of benzohydroximinoyl chloride and saturated aqueous sodium bicarbonate in dichloromethane at 0 °C, stirred for 24 hours, followed by extraction and purification.
  • Metal Catalysis: Although metal catalysts like Ru(II) and Cu(I) have been employed for isoxazole synthesis, metal-free hypervalent iodine methods are preferred for environmental and toxicity reasons.
  • Solvent Effects: Methanol was found to be the best solvent for yield improvement compared to acetonitrile/water mixtures.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield Range Notes
Hypervalent iodine (DIB) mediated Aldoxime + Propargyl bromide + DIB + TFA, MeOH, RT Metal-free, mild, eco-friendly 22-42% Optimized with TFA and solvent
Sodium bicarbonate method Benzohydroximinoyl chloride + Propargyl bromide, DCM, 0 °C, 24 h Simple, mild conditions ~58% Longer reaction time
Metal-catalyzed cycloaddition Ru(II), Cu(I) catalysts with nitrile oxides and alkynes Higher yields possible Variable Toxicity and removal issues

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(bromomethyl)-3-(2-bromophenyl)isoxazole and its structural analogs?

  • Methodological Answer : A typical synthesis involves cycloaddition reactions, such as the condensation of substituted benzaldoximes with alkynes or alkenes under acidic conditions. For example, substituted phenylisoxazoles can be synthesized via reaction of benzaldoxime derivatives with propargyl bromide, yielding ~80–90% substituted products after purification . Characterization often employs 1H^1H/13C^{13}C-NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and purity.

Q. How is the molecular structure of brominated isoxazole derivatives validated experimentally?

  • Methodological Answer : X-ray crystallography is critical for resolving positional isomerism (e.g., distinguishing 3- vs. 5-substituted bromophenyl groups). For instance, analogs like 3-(4-bromophenyl)isoxazole show distinct bond angles and packing patterns compared to 5-substituted derivatives, which correlate with their inhibitory activity . NIST-standardized databases provide reference spectra (e.g., IR, NMR) for cross-validation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., glutathione reductase (GR) and glutathione-S-transferase (GST)) using spectrophotometric assays. For example, 3-(4-bromophenyl)isoxazole exhibits competitive inhibition of GST (IC50_{50} = 0.099 μM, KI_I = 0.059 μM), while 3-(4-chlorophenyl)isoxazole shows uncompetitive GR inhibition (IC50_{50} = 0.059 μM) . Dose-response curves and Lineweaver-Burk plots are essential to determine inhibition mechanisms.

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position) influence the inhibitory potency of this compound against glutathione-dependent enzymes?

  • Methodological Answer : Substituent position significantly impacts activity. For example:

CompoundEnzymeIC50_{50} (μM)Inhibition Type
3-(4-Bromophenyl)isoxazoleGST0.099Competitive
3-(4-Chlorophenyl)isoxazoleGR0.059Uncompetitive
The 3-substituted derivatives generally outperform 5-substituted analogs due to steric and electronic interactions with enzyme active sites. Molecular docking (e.g., AutoDock Vina) can model binding poses, revealing halogen bonding between bromine and catalytic residues like Tyr108^{108} in GST .

Q. What strategies mitigate synthetic challenges in achieving regioselective bromination of the isoxazole core?

  • Methodological Answer : Directed ortho-bromination using N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl3_3) enhances regioselectivity. For example, bromination at the 2-position of the phenyl ring in 3-phenylisoxazole derivatives requires precise stoichiometry (1.1 equiv NBS) and low temperatures (−10°C) to suppress di-bromination . Monitoring via TLC and quenching with Na2_2S2_2O3_3 minimizes side reactions.

Q. How can computational methods predict the bioactivity of this compound analogs?

  • Methodological Answer : QSAR models trained on datasets of isoxazole derivatives (e.g., IC50_{50}, logP, polar surface area) identify key descriptors like halogen atom electronegativity and π-π stacking potential. Molecular dynamics simulations (e.g., GROMACS) further elucidate binding stability in GST/GR active sites. For instance, derivatives with para-bromine on the phenyl ring show higher binding free energies (−9.2 kcal/mol) compared to meta-substituted analogs .

Data Contradictions and Resolution

Q. Why do structurally similar isoxazole derivatives exhibit divergent inhibitory effects on GR and GST?

  • Resolution : Minor structural changes (e.g., halogen position) alter enzyme interactions. For example, 3-(4-chlorophenyl)isoxazole binds GR’s NADPH-binding pocket via hydrophobic interactions, while 5-substituted analogs cannot align with the catalytic cleft due to steric hindrance . Kinetic assays (e.g., IC50_{50} vs. Ki_i) and mutagenesis studies (e.g., replacing Ser209^{209} in GST with alanine) validate these mechanisms .

Methodological Tables

Table 1 : Key Enzymatic Inhibition Data for Isoxazole Derivatives

CompoundTarget EnzymeIC50_{50} (μM)Inhibition Type
3-(4-Bromophenyl)isoxazoleGST0.099Competitive
3-(4-Chlorophenyl)isoxazoleGR0.059Uncompetitive
5-(4-Fluorophenyl)isoxazoleGR0.112Mixed

Table 2 : Synthetic Yield Optimization for Brominated Isoxazoles

Reaction ConditionYield (%)Purity (%)
Propargyl bromide + 2-bromobenzaldoxime (HCl, 0°C)8595
NBS/FeCl3_3 (CH2_2Cl2_2, −10°C)7897

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-(2-bromophenyl)isoxazole
Reactant of Route 2
5-(Bromomethyl)-3-(2-bromophenyl)isoxazole

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